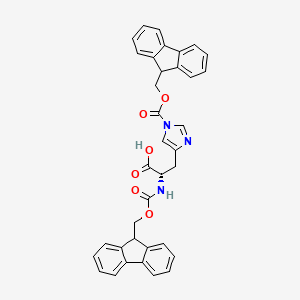

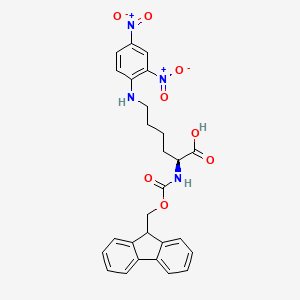

Fmoc-Lys(Dnp)-OH

Vue d'ensemble

Description

Fmoc-Lys(Dnp)-OH is a synthetic amino acid used in a variety of laboratory experiments. It is a derivative of lysine, which is an essential amino acid found in all proteins. This compound is a fluorescently labeled amino acid that can be used to study the structure and function of proteins and other biological molecules. It has been used in a range of applications, including protein labeling, enzyme assays, and drug delivery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Applications De Recherche Scientifique

Hydrogels à base de peptides pour applications biomédicales

Fmoc-Lys(Dnp)-OH: joue un rôle crucial dans la formation d'hydrogels à base de peptides (PHGs), qui sont des matériaux biocompatibles adaptés à diverses applications biomédicales {svg_1}. Ces hydrogels peuvent être utilisés pour les systèmes d'administration de médicaments, où ils peuvent fournir une libération contrôlée d'agents thérapeutiques. De plus, ils servent d'outils de diagnostic pour l'imagerie, offrant une méthode non invasive pour surveiller les processus biologiques en temps réel.

Ingénierie tissulaire

Les propriétés d'auto-assemblage des peptides contenant This compound en font des candidats idéaux pour les applications d'ingénierie tissulaire {svg_2}. Ces peptides peuvent former des hydrogels rigides qui favorisent l'adhésion, la survie et la prolifération cellulaire, créant un échafaudage qui imite la matrice extracellulaire naturelle et favorise la régénération tissulaire.

Essais d'activité des protéases

En protéomique, This compound est utilisé pour créer des substrats peptidiques de transfert d'énergie de résonance de fluorescence (FRET) {svg_3}. Ces substrats sont essentiels pour les essais d'activité des protéases, qui sont essentiels pour comprendre le rôle des protéases dans les maladies. Les substrats FRET peuvent être utilisés pour mesurer la cinétique enzymatique et le criblage des inhibiteurs, fournissant des informations précieuses sur la fonctionnalité des enzymes.

Synthèse de peptides triple-hélicoïdaux

Le composé est également instrumental dans la synthèse de peptides triple-hélicoïdaux (THPs), qui sont utilisés pour étudier la stabilité et le repliement des structures de type collagène {svg_4}. Ces peptides ont des implications dans la compréhension des maladies liées au collagène et le développement de biomatériaux à base de collagène.

Développement de substrats fluorogènes

This compound: est utilisé dans la conception de substrats fluorogènes qui sont clivés sélectivement par des enzymes spécifiques {svg_5}. Ces substrats sont essentiels pour la surveillance en temps réel de l'activité enzymatique, ce qui est particulièrement utile dans le criblage à haut débit pour la découverte de médicaments.

Études d'auto-assemblage des peptides

La nature amphiphile des peptides contenant This compound leur permet de s'auto-assembler en diverses nanostructures {svg_6}. L'étude de ces structures auto-assemblées aide à comprendre les principes fondamentaux de l'auto-assemblage moléculaire et a des applications potentielles en nanotechnologie et en science des matériaux.

Mécanisme D'action

Target of Action

Fmoc-Lys(Dnp)-OH is primarily used in the field of peptide synthesis . It is a modified amino acid that is often utilized as a building block in the fabrication of functional materials . Its primary targets are proteases, specifically matrix metalloproteinases (MMPs) . MMPs are enzymes that have been implicated in various disease states such as arthritis, periodontal disease, and tumor cell invasion .

Mode of Action

This compound interacts with its targets (MMPs) by serving as a substrate for these enzymes . It is incorporated into the sequence of a substrate peptide, which is then recognized and hydrolyzed by the MMPs . The hydrolysis of the substrate can be monitored due to the presence of the fluorophore (Fmoc) and the quencher (Dnp), which allows for the evaluation of protease activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the activity of MMPs . MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and wound healing . By serving as a substrate for these enzymes, this compound can influence these processes.

Result of Action

The primary result of the action of this compound is the hydrolysis of the substrate peptide by MMPs . This can be monitored due to the fluorescence resonance energy transfer (FRET) between the fluorophore (Fmoc) and the quencher (Dnp) . The hydrolysis of the substrate results in an increase in fluorescence, allowing for the evaluation of protease activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of this compound to gel formation . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .

Analyse Biochimique

Biochemical Properties

Fmoc-Lys(Dnp)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the specific properties of the Fmoc and Dnp groups .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in the context of peptide synthesis and protease activity assays . It can influence cell function by serving as a substrate for proteases, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes during peptide synthesis . It can bind to enzymes, inhibit or activate them, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is particularly relevant in the context of peptide synthesis, where the compound’s stability, degradation, and long-term effects on cellular function can be observed .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during this process, and can affect metabolic flux and metabolite levels .

Propriétés

IUPAC Name |

(2S)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENCMORJQAUAAJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

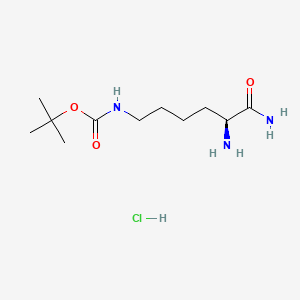

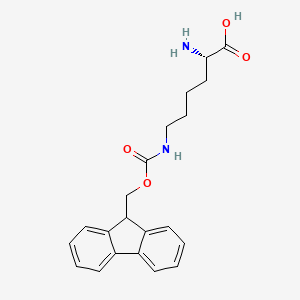

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

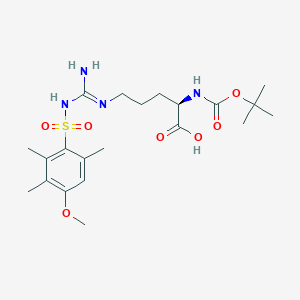

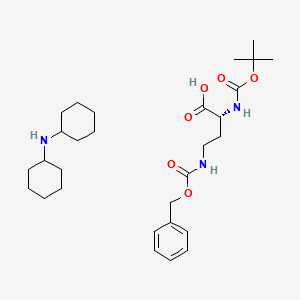

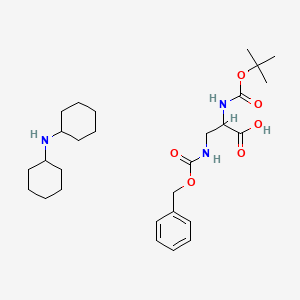

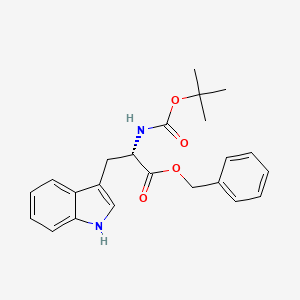

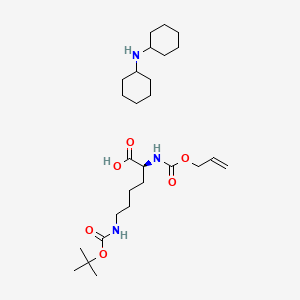

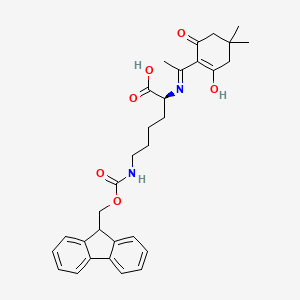

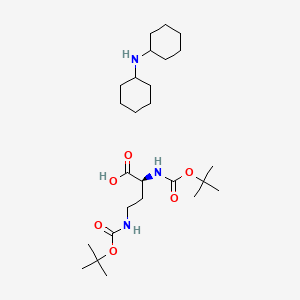

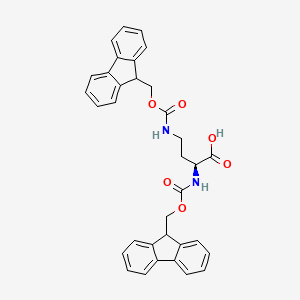

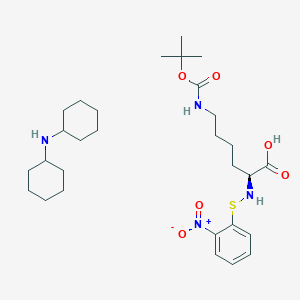

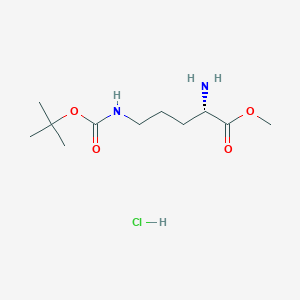

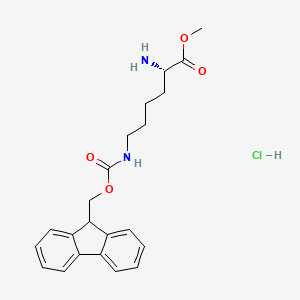

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.